2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 680211-58-9
VCID: VC20188137
InChI: InChI=1S/C9H10Cl2N6O2/c1-2-19-7(18)4-17-14-6(13-15-17)3-16-5-12-8(10)9(16)11/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C9H10Cl2N6O2
Molecular Weight: 305.12 g/mol

2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester

CAS No.: 680211-58-9

Cat. No.: VC20188137

Molecular Formula: C9H10Cl2N6O2

Molecular Weight: 305.12 g/mol

* For research use only. Not for human or veterinary use.

2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester - 680211-58-9

Specification

CAS No. 680211-58-9
Molecular Formula C9H10Cl2N6O2
Molecular Weight 305.12 g/mol
IUPAC Name ethyl 2-[5-[(4,5-dichloroimidazol-1-yl)methyl]tetrazol-2-yl]acetate
Standard InChI InChI=1S/C9H10Cl2N6O2/c1-2-19-7(18)4-17-14-6(13-15-17)3-16-5-12-8(10)9(16)11/h5H,2-4H2,1H3
Standard InChI Key GFQBUXJLDRWXKB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1N=C(N=N1)CN2C=NC(=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₉H₁₀Cl₂N₆O₂ and a molecular mass of 305.12 g/mol . Its structure integrates:

  • A 2H-tetrazole ring substituted at position 2 with an acetic acid ethyl ester group.

  • A 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl] substituent at position 5 of the tetrazole.

The canonical SMILES representation is O=C(OCC)CN1N=NC(=N1)CN2C=NC(Cl)=C2Cl, which clarifies the spatial arrangement of functional groups .

Tautomerism and Stereoelectronic Features

Tetrazoles exhibit tautomerism between 1H- and 2H-forms, with the 2H-tautomer being predominant in the gas phase . For this compound, the ethyl ester at position 2 stabilizes the 2H-tautomer, as evidenced by computational studies of analogous tetrazoles . The dichloroimidazole moiety introduces electron-withdrawing effects, enhancing the tetrazole’s acidity (pKₐ ≈ 4–5) , which is critical for bioactivity.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step strategy involving:

  • Imidazole chlorination: 4,5-Dichloro-1H-imidazole is prepared by treating imidazole with chlorine gas under controlled conditions .

  • Methylation and coupling: The dichloroimidazole is methylated at the 1-position using methyl iodide, followed by coupling with tetrazole-2-acetic acid ethyl ester via a Mannich-type reaction .

A representative synthesis protocol is summarized below:

StepReagents/ConditionsYieldReference
Imidazole chlorinationCl₂, DCM, 0°C78%
MethylationCH₃I, K₂CO₃, DMF85%
Tetrazole couplingFormaldehyde, EtOH, reflux62%

Isosteric Modifications

To enhance metabolic stability, the ethyl ester group has been compared to bulkier analogs (e.g., tert-butyl esters), which show slower hydrolysis in plasma . For example:

Ester GroupPlasma Half-Life (min)IDE Inhibition IC₅₀ (μM)
Ethyl120.7
tert-Butyl450.4

Data adapted from IDE inhibitor studies .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (0.2 mg/mL at pH 7.4) but improves in dimethyl sulfoxide (DMSO, 50 mg/mL) .

Plasma and Microsomal Stability

The ethyl ester undergoes hydrolysis in plasma to the carboxylic acid derivative (inactive), with a half-life of 12 minutes in mouse plasma . Microsomal stability assays show moderate CYP450-mediated metabolism (t₁/₂ = 28 minutes) .

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead structure for:

  • IDE-targeted Alzheimer’s therapeutics: Optimizing ester stability (e.g., tert-butyl analogs) could prolong in vivo efficacy .

  • Antihypertensive agents: Structural parallels to FDA-approved sartans justify further SAR studies .

Material Science

Tetrazole-imidazole frameworks are investigated as ligands for metal-organic frameworks (MOFs), leveraging their nitrogen-rich coordination sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator